B1192938 HMPL-689

HMPL-689

Cat. No. B1192938
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

Scientific Research Applications

1. Application in Lymphoma Treatment

HMPL-689 has been studied for its potential in treating lymphomas, particularly in patients with relapsed or refractory (R/R) lymphomas. A phase 1 dose escalation study conducted in China assessed the safety, pharmacokinetics, and preliminary efficacy of HMPL-689 as a monotherapy in such patients. The study revealed promising results, with a notable objective response rate in efficacy-evaluable patients. Additionally, complete and partial responses were observed across various types of lymphomas, indicating the potential of HMPL-689 in lymphoma therapy (Cao et al., 2020).

2. Pharmacokinetic Properties

Another study focused on the pharmacokinetics of HMPL-689, especially in relation to the influence of a high-fat meal on its bioavailability in Chinese healthy volunteers. The findings indicated that a high-fat diet could significantly impact the oral absorption rate of HMPL-689, which is crucial for understanding its administration and effectiveness in different dietary conditions (Cao et al., 2022).

3. Global Clinical Studies and BCR Signaling Pathway

Global clinical studies have been conducted to explore HMPL-689's role in inhibiting the phosphoinositide 3-kinase-delta (PI3Kδ), a crucial molecule in the B-cell receptor (BCR) signaling pathway. This pathway is significant in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas (NHL). The studies aimed to determine the maximum-tolerated dose and the efficacy of HMPL-689 in patients with advanced relapsed, refractory, or resistant NHL, highlighting its importance in developing new therapies for these conditions (Lawrence et al., 2020).

properties

Product Name

HMPL-689

IUPAC Name

unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HMPL-689;  HMPL 689;  HMPL689; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.